molecular formula C10H13IO2 B8318074 5-Iodo-2-isopropyl-3-methoxy-phenol

5-Iodo-2-isopropyl-3-methoxy-phenol

Cat. No. B8318074
M. Wt: 292.11 g/mol
InChI Key: MFNUKPKOBHVCSY-UHFFFAOYSA-N
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Patent
US07531547B2

Procedure details

To a solution of 5-Iodo-2-isopropyl-1,3-dimethoxy-benzene (805 mg, 2.63 mmol) in anhydrous dichloromethane (26 mL) at 0° C. was added boron tribromide (2.63 mL, 2.63 mmol) 1M in dichloromethane), maintaining the temperature of the reaction at 0° C. during the addition. After stirring at room temperature for 18 hours, water (10 mL) was slowly added to the reaction. After stirring 30 minutes, the dichloromethane layer was collected, dried using anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Purification of the residue by silica gel column chromatography eluting with 90/10 hexane/ethyl acetate yielded 5-Iodo-2-isopropyl-3-methoxy-phenol (612 mg, 80%) as an oil, MS (M+H)=293.
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([O:13]C)[C:5]([CH:10]([CH3:12])[CH3:11])=[C:6]([O:8][CH3:9])[CH:7]=1.B(Br)(Br)Br.O>ClCCl>[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([CH:10]([CH3:12])[CH3:11])=[C:4]([OH:13])[CH:3]=1

Inputs

Step One
Name
Quantity
805 mg
Type
reactant
Smiles
IC=1C=C(C(=C(C1)OC)C(C)C)OC
Name
Quantity
2.63 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
26 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction at 0° C.
ADDITION
Type
ADDITION
Details
during the addition
STIRRING
Type
STIRRING
Details
After stirring 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the dichloromethane layer was collected
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 90/10 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC=1C=C(C(=C(C1)O)C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 612 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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